molecular formula C14H12MgO7 B146213 Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- CAS No. 18917-95-8

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-

Cat. No.: B146213
CAS No.: 18917-95-8
M. Wt: 316.55 g/mol
InChI Key: AUBLOSIEEGPKGL-UHFFFAOYSA-L
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Description

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- is a chemical compound with the molecular formula C14H16MgO10-2 and a molecular weight of 368.58 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Scientific Research Applications

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- has a wide range of scientific research applications:

    Chemistry: It is used in coordination chemistry studies to explore the binding properties of magnesium with various ligands.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to magnesium’s role in enzymatic processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in addressing magnesium deficiency.

    Industry: The compound is used in the development of new materials and coatings, particularly in the field of optically transparent coatings.

Mechanism of Action

Target of Action

Magnesium;2-carboxyphenolate;tetrahydrate is a compound with the molecular formula C14H16MgO10-2. Magnesium, a key component of this compound, is an important enzyme cofactor and is essential to several metabolic processes . It helps regulate blood pressure and is necessary for RNA, DNA, and protein synthesis among several other functions .

Mode of Action

Magnesium plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes . It is involved in energy production, oxidative phosphorylation, and glycolysis, among others . Magnesium also plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .

Biochemical Pathways

Magnesium is involved as a cofactor for more than 300 enzymes and 800 proteins . It contributes to the structural development of bone and is required for the synthesis of DNA . Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases .

Pharmacokinetics

Magnesium is the fourth most common element in the human body and is the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The central role of magnesium within the chlorophyll molecule and as a co-factor for the enzymes in the transphosphorylation reactions in photosynthesis makes it probably the most important inorganic element in the production of food and fossil fuels . Furthermore, insufficient magnesium is linked to a spectrum of clinical afflictions, including arrhythmias, hypertension, coronary artery disease, migraines/headaches, osteoporosis, and type 2 diabetes mellitus .

Action Environment

Several factors and common behaviors reduce the availability of magnesium in the diet such as food processing and cooking vegetables (which are normally a rich source of magnesium) .

Safety and Hazards

Magnesium compounds, including Magnesium;2-carboxyphenolate;tetrahydrate, should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, immediate medical attention should be sought .

Future Directions

The coordination chemistry of magnesium, which plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes, is becoming increasingly linked to chronic disease—predominantly due to magnesium deficiency (hypomagnesemia) . Therefore, future research directions could focus on exploring the coordination chemistry of bio-relevant magnesium complexes .

Biochemical Analysis

Biochemical Properties

Magnesium;2-carboxyphenolate;tetrahydrate, due to its magnesium content, acts as a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It interacts with various enzymes and proteins, facilitating their function and contributing to the overall biochemical reactions within the body .

Cellular Effects

Magnesium;2-carboxyphenolate;tetrahydrate influences cell function significantly. It plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and normal heart rhythm . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Magnesium;2-carboxyphenolate;tetrahydrate exerts its effects through binding interactions with biomolecules and enzyme activation. All enzymes utilizing ATP require Mg+2 for substrate formation . It is also required for several steps during the synthesis of DNA, RNA, and proteins .

Dosage Effects in Animal Models

The effects of Magnesium;2-carboxyphenolate;tetrahydrate at different dosages in animal models are yet to be extensively studied. It is known that magnesium deficiency is linked to a spectrum of clinical afflictions, including arrhythmias, hypertension, coronary artery disease, migraines/headaches, osteoporosis, and type 2 diabetes mellitus .

Metabolic Pathways

Magnesium;2-carboxyphenolate;tetrahydrate is involved in several metabolic pathways due to its magnesium content. It is critical for several cellular functions, including oxidative phosphorylation and glycolysis, while it is also required for a number of steps during the synthesis of DNA, RNA, and proteins .

Transport and Distribution

The transport and distribution of Magnesium;2-carboxyphenolate;tetrahydrate within cells and tissues are governed by the Mg+2 transport system . This system is essential in the regulation of Mg+2 homeostasis .

Preparation Methods

The preparation of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can involve various synthetic routes. One common method is the reaction of magnesium hydroxide with 2-carboxyphenol in the presence of water, followed by crystallization to obtain the tetrahydrate form. Industrial production methods may involve large-scale synthesis using magnesium acetate tetrahydrate as a precursor .

Chemical Reactions Analysis

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can occur with various reagents, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can be compared with other magnesium carboxylate complexes, such as magnesium acetate, magnesium formate, and magnesium propionate . These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, magnesium acetate is commonly used as a source of magnesium in biological reactions, while magnesium formate and propionate have distinct thermal and structural properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Magnesium;2-carboxyphenolate;tetrahydrate can be achieved through a simple reaction between magnesium oxide and 2-hydroxybenzoic acid (salicylic acid) in the presence of water. The reaction results in the formation of magnesium salicylate, which can then be converted to the desired compound by reacting it with water to form the tetrahydrate.", "Starting Materials": [ "Magnesium oxide", "2-hydroxybenzoic acid (salicylic acid)", "Water" ], "Reaction": [ "Mix magnesium oxide and salicylic acid in a 1:2 molar ratio in a round bottom flask", "Add a small amount of water to the flask to initiate the reaction and stir the mixture under reflux for several hours", "Filter the resulting magnesium salicylate product and wash it with water to remove any impurities", "Dissolve the magnesium salicylate in water and add excess water to form the tetrahydrate", "Filter and dry the final product" ] }

Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation.

CAS No.

18917-95-8

Molecular Formula

C14H12MgO7

Molecular Weight

316.55 g/mol

IUPAC Name

magnesium;2-carboxyphenolate;hydrate

InChI

InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2

InChI Key

AUBLOSIEEGPKGL-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.[Mg+2]

physical_description

Solid

Synonyms

(T-4)-Bis(2-hydroxybenzoato-O1,O2)magnesium Tetrahydrate;  Bis(salicylato)magnesium Tetrahydrate;  (T-4)Bis[2-(hydroxy-κO)benzoato-κO]magnesiumTetrahydrate; 

Origin of Product

United States

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